
Tiletamine-d5 Hydrochloride
描述
Tiletamine-d5 Hydrochloride is a deuterated form of Tiletamine Hydrochloride, a dissociative anesthetic agent. It is chemically similar to ketamine and is classified as an NMDA receptor antagonist. This compound is primarily used in veterinary medicine for its anesthetic and sedative properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiletamine-d5 Hydrochloride involves the deuteration of TiletamineThis can be achieved through various deuteration techniques, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: Tiletamine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
科学研究应用
Veterinary Anesthesia
Tiletamine-d5 hydrochloride is primarily utilized in veterinary medicine, often in combination with zolazepam, under the commercial name Telazol. This combination is effective for inducing anesthesia in a variety of animal species, including dogs, cats, and larger mammals like polar bears and bison. The anesthetic properties allow for rapid induction and effective immobilization during surgical procedures.
Case Studies:
- A study involving Formosan serows demonstrated that tiletamine-zolazepam provided rapid induction of anesthesia with minimal complications. The recovery quality varied based on the drug combination used, highlighting the importance of dosage and administration methods .
- In alpacas, the administration of tiletamine combined with dexmedetomidine was assessed for its effects on motor response and recovery quality. Results indicated significant variations in heart rate and respiratory parameters following different dosages of dexmedetomidine alongside tiletamine .
Pharmacological Research
This compound serves as a valuable tool in pharmacological research due to its NMDA receptor antagonism. This property allows researchers to explore neurochemical interactions and the drug's effects on various physiological processes.
Research Findings:
- A study investigating the neurochemical interactions of tiletamine found that it acts as a potent ligand for phencyclidine receptors, influencing dopamine metabolism in rat models. This suggests potential implications for understanding psychotropic effects and developing new therapeutic agents .
- Additionally, pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion of tiletamine in different species, providing insights into its safety profile and efficacy .
Anesthetic Efficacy Comparisons
Recent studies have compared the efficacy of this compound against other anesthetics such as ketamine and medetomidine. These comparisons are crucial for optimizing anesthetic protocols in veterinary practice.
Comparative Studies:
- A retrospective analysis compared the anesthetic effects of tiletamine-zolazepam with ketamine-dexmedetomidine combinations in pigs undergoing surgeries. The findings indicated that both combinations provided effective anesthesia but differed in recovery profiles and physiological responses .
- Another study highlighted the differences in recovery quality between dexmedetomidine-tiletamine-zolazepam and other combinations, emphasizing the need for tailored anesthetic protocols based on specific animal needs .
Safety and Toxicology Assessments
Safety assessments are critical when using anesthetics like this compound in clinical settings. Studies have evaluated potential side effects and toxicity levels associated with its use.
Toxicological Insights:
- Research involving polar bears indicated that while tiletamine was effective for immobilization, monitoring was necessary due to potential respiratory depression observed during recovery phases .
- A pharmacokinetic study on serum samples from immobilized bears showed rapid clearance of tiletamine from tissues, suggesting low risk for residual effects post-anesthesia .
作用机制
Tiletamine-d5 Hydrochloride exerts its effects by acting as an NMDA receptor antagonist. It binds to the NMDA receptor, inhibiting the action of glutamate, an excitatory neurotransmitter. This inhibition leads to a decrease in neuronal excitability, resulting in anesthesia and sedation. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to the inhibition of excitatory neurotransmission .
相似化合物的比较
Ketamine: Another NMDA receptor antagonist with similar anesthetic properties.
Phencyclidine: A dissociative anesthetic with a similar mechanism of action but higher potency.
Methoxetamine: A synthetic derivative of ketamine with similar effects but different pharmacokinetics
Uniqueness: Tiletamine-d5 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise tracing in metabolic studies. Its use in veterinary medicine as an anesthetic agent also sets it apart from other similar compounds .
生物活性
Tiletamine-d5 hydrochloride is a deuterated form of tiletamine, a dissociative anesthetic primarily used in veterinary medicine. It acts as an NMDA receptor antagonist, similar to ketamine, and has been studied for its biological activity, particularly in the central nervous system (CNS). This article explores the pharmacological properties, mechanisms of action, and clinical applications of this compound based on diverse sources.
This compound has the following chemical structure and properties:
- Chemical Formula : C₁₂H₁₇D₅NOS·HCl
- Molar Mass : 259.795 g/mol
- CAS Number : 14176-50-2
- IUPAC Name : 2-(ethylamino)-2-(thiophen-2-yl)cyclohexan-1-one hydrochloride
- Solubility : Water solubility is approximately 0.0965 mg/mL .
Tiletamine functions primarily as an NMDA receptor antagonist, inhibiting excitatory neurotransmission in the CNS. This action leads to dissociative anesthesia, characterized by a trance-like state and analgesia. The compound also exhibits potential effects on other neurotransmitter systems, including:
- Inhibition of synaptic transmission in rat hippocampal slices.
- Reversal of NMDA-mediated responses without affecting normal synaptic properties at low concentrations .
Sedative and Anesthetic Properties
Tiletamine-d5 is known for its sedative effects in both humans and animals. Its use in veterinary medicine often involves combinations with other agents like zolazepam to enhance anesthetic efficacy. Key studies have demonstrated:
- Anesthetic Efficacy : Effective for immobilization in various species, including large mammals like polar bears .
- Cardiorespiratory Stability : Studies indicate that tiletamine can maintain oxygenation without mechanical ventilation during anesthesia .
Abuse Potential and Toxicity
Tiletamine has been associated with abuse potential due to its hallucinogenic properties. Reports indicate that it can produce rewarding effects, leading to recreational use among certain populations . Furthermore, it is classified as a Schedule III controlled substance in the United States when combined with zolazepam.
Clinical Applications
This compound is primarily utilized in veterinary settings. Its applications include:
- Anesthesia for Surgical Procedures : Commonly used for surgical procedures in dogs and cats.
- Chemical Immobilization : Employed in wildlife management for immobilizing large animals safely .
Case Studies
Several clinical studies have explored the effects of tiletamine-d5 in various settings:
- Study on Anesthetic Combinations :
- Comparative Analysis :
Data Summary
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₇D₅NOS·HCl |
Molar Mass | 259.795 g/mol |
NMDA Receptor Antagonism | Yes |
Clinical Use | Veterinary anesthesia |
Abuse Potential | Yes (Schedule III) |
常见问题
Basic Research Questions
Q. What are the critical analytical techniques for characterizing Tiletamine-d5 Hydrochloride in research settings?
- Methodological Answer : Characterization should combine high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (focusing on deuterium incorporation at specified positions), and mass spectrometry (MS) to verify isotopic enrichment (e.g., distinguishing d5 from non-deuterated analogs). Batch-specific certificates of analysis should be cross-referenced to validate isotopic labeling .
Q. How can researchers ensure isotopic purity during the synthesis of this compound?
- Methodological Answer : Use deuterated precursors (e.g., methylamine-d5DCl) with ≥99 atom% D and monitor deuterium incorporation via MS. Purification steps must include rigorous solvent removal to eliminate non-deuterated byproducts. Stability testing under varying temperatures (e.g., -20°C storage) ensures isotopic integrity over time .
Q. What stability considerations are essential for handling this compound in experimental workflows?
- Methodological Answer : Store lyophilized forms at -20°C in airtight, light-protected containers. For solution-phase use, avoid repeated freeze-thaw cycles and validate stability under experimental conditions (e.g., pH, temperature) using HPLC to detect degradation products. Batch-specific stability data from suppliers should guide protocols .
Advanced Research Questions
Q. How should in vivo studies be designed to evaluate the pharmacological effects of this compound while controlling for isotopic effects?
- Methodological Answer : Employ dose-response studies comparing deuterated (d5) and non-deuterated analogs in animal models. Monitor pharmacokinetic parameters (e.g., half-life, bioavailability) via LC-MS/MS to assess isotopic impact on metabolic pathways. Control groups must account for solvent effects (e.g., saline vs. deuterated solvents) .
Q. How can researchers resolve discrepancies in receptor-binding data between this compound and its non-deuterated counterpart?
- Methodological Answer : Validate receptor-binding assays using competitive displacement studies with radiolabeled ligands (e.g., [³H]-MK-801 for NMDA receptors). Ensure deuterium substitution does not alter steric hindrance or hydrogen bonding by comparing binding kinetics (Kd, Bmax) across isotopic variants. Reproducibility requires triplicate runs with blinded data analysis .
Q. What methodological challenges arise in comparative bioavailability studies of deuterated vs. non-deuterated Tiletamine formulations?
- Methodological Answer : Use crossover designs with washout periods to minimize inter-subject variability. Quantify plasma concentrations via LC-MS/MS, ensuring calibration curves account for isotopic mass shifts. Statistical analysis must differentiate between pharmacokinetic variability and true isotopic effects (e.g., using ANOVA with post-hoc Tukey tests) .
Q. How can researchers validate the absence of metabolic interference from deuterium in this compound studies?
- Methodological Answer : Perform metabolic profiling using hepatocyte assays or microsomal preparations. Track deuterium retention in metabolites via high-resolution MS. Compare metabolic pathways (e.g., CYP450-mediated oxidation) between d5 and non-deuterated forms to identify kinetic isotope effects .
Q. Data Integrity & Reporting
Q. What strategies mitigate batch-to-batch variability in this compound research?
- Methodological Answer : Require suppliers to provide certificates of analysis (CoA) with isotopic enrichment data (e.g., %D at each labeled position). Cross-validate batches using in-house NMR and MS before critical experiments. Document lot numbers in publications to enhance reproducibility .
Q. How should contradictory data on the stability of this compound in aqueous solutions be addressed?
- Methodological Answer : Replicate stability tests under reported conflicting conditions (e.g., pH 4 vs. 7 buffers). Use accelerated degradation studies (e.g., 40°C/75% RH) to model long-term stability. Publish raw chromatographic data and statistical comparisons (e.g., t-tests) to resolve discrepancies .
Q. Ethical & Compliance Considerations
Q. What ethical protocols are mandatory for studies involving this compound in animal models?
属性
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-FWRSOEPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。